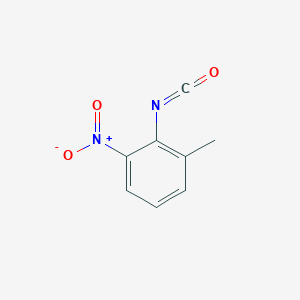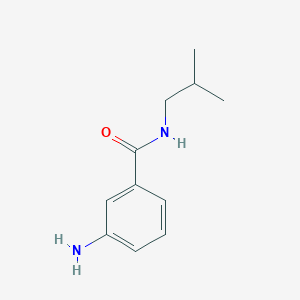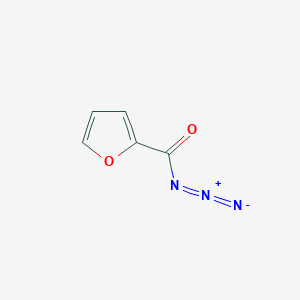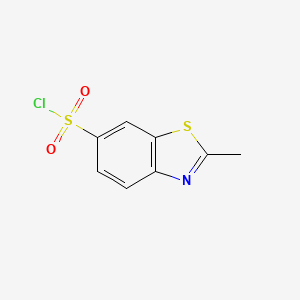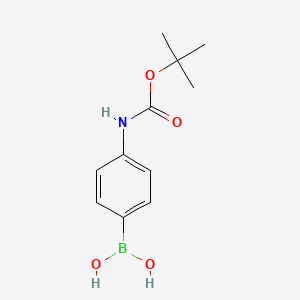
(4-Boc-Aminophenyl)Boronic Acid
概览
描述
(4-Boc-Aminophenyl)Boronic Acid is a derivative of phenylboronic acid, which is a compound of significant interest in synthetic chemistry due to its utility in various chemical reactions and its role in the synthesis of biologically active compounds. Boronic acids like (4-Boc-Aminophenyl)Boronic Acid are known for their participation in Suzuki cross-coupling reactions, which are pivotal in creating carbon-carbon bonds, and for their potential as pharmaceutical agents .
Synthesis Analysis
The synthesis of boronic acid derivatives often involves the protection of functional groups, followed by metal-halogen exchange reactions and the introduction of the boronic acid moiety. For instance, amino-3-fluorophenyl boronic acid was synthesized from a halogenated aniline by protecting the amine group, performing a lithium-bromine exchange, and then reacting with trimethyl borate, followed by acidic hydrolysis . Although not directly related to (4-Boc-Aminophenyl)Boronic Acid, this method provides insight into the synthetic strategies that could be applied to similar compounds.
Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a boron atom connected to two hydroxyl groups and an aromatic ring. The X-ray crystal structure of related compounds, such as 4-amino-3-fluorophenylboronic acid, has been measured, revealing details about the geometry around the boron atom and the potential for interactions with other molecules . The molecular structure is crucial for the reactivity and the ability to form complexes with other substances, such as in the construction of glucose sensing materials .
Chemical Reactions Analysis
Boronic acids are versatile in chemical reactions. They are used in Suzuki cross-coupling reactions to form biphenyls and terphenyls , and in the synthesis of amino acids through reactions like the Bucherer–Strecker reaction . They can also catalyze dehydrative condensation between carboxylic acids and amines, with the ortho-substituent playing a crucial role in the reaction's efficiency . Furthermore, boronic acids can be functionalized to introduce bioorthogonal reaction sites into peptides and proteins, as seen with the synthesis of novel amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure. For example, the pKa value of boronic acids can be relatively low, as seen with the acetylated form of amino-3-fluorophenyl boronic acid, which has a pKa of 7.8 . This property is important for applications in biological systems, such as glucose sensing at physiological pH. The presence of substituents on the aromatic ring can introduce different degrees of lipophilicity, which is significant for the potential use of these compounds in medicinal chemistry, such as boron neutron capture therapy agents .
科研应用
Synthesis and Structural Analysis
- Crystal Structure and Synthesis : Amino-3-fluorophenyl boronic acid, synthesized from related compounds including 4-bromo-2-fluoroaniline, has applications in creating glucose sensing materials, thanks to its pendant amine which facilitates attachment to polymers. This compound showcases the versatility of boronic acids in synthesizing biologically active compounds and pharmaceutical agents, as well as their use in various synthetic chemistry applications like Suzuki cross-coupling reactions (Das et al., 2003).
Biological and Biomedical Applications
- Diabetes Treatment : Boronic acids, including derivatives of (4-Boc-Aminophenyl)Boronic Acid, have been studied for use in glucose-responsive polymeric insulin delivery systems. For example, 4-formylphenylboronic acid conjugated with chitosan has shown promise for developing self-regulated insulin delivery systems (Siddiqui et al., 2016).
- Antiviral Therapeutics : Phenylboronic-acid-modified nanoparticles have been explored for their potential as antiviral inhibitors, particularly against Hepatitis C virus. This demonstrates the diverse biomedical applications of boronic acid compounds (Khanal et al., 2013).
Sensing and Detection Applications
- Glucose Sensing : Compounds like 3-Aminophenyl boronic acid bonded on conducting polymer layers have been used for saccharide detection, including glucose, showcasing their potential in non-invasive medical diagnostics (Das et al., 2011).
- Fluorescent Chemosensors : Boronic acid sensors have been developed for detecting various substances including carbohydrates and bioactive substances, emphasizing their role in disease prevention, diagnosis, and treatment (Huang et al., 2012).
Catalysis and Chemical Synthesis
- Chemical Synthesis : Boronic acid compounds, such as (4-Boc-Aminophenyl)Boronic Acid, are integral in catalyzing chemical reactions. They are used in amide synthesis, Suzuki cross-coupling reactions, and peptide synthesis, demonstrating their versatility in organic chemistry (Dine et al., 2015).
Overall Applications
- Diverse Applications : Boronic acids are increasingly used in various fields like medicine, agriculture, and industrial chemistry. Their interactions with diols and Lewis bases lead to applications in sensing, biological labelling, protein manipulation, and therapeutics (Lacina et al., 2014).
Safety And Hazards
未来方向
Boronic acids are increasingly utilized in diverse areas of research. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics . All these uses and applications are covered by this mini-review of papers published during 2013 .
性质
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BNO4/c1-11(2,3)17-10(14)13-9-6-4-8(5-7-9)12(15)16/h4-7,15-16H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVOLHQIEQVXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)NC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40394192 | |
| Record name | (4-Boc-Aminophenyl)Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Boc-Aminophenyl)Boronic Acid | |
CAS RN |
380430-49-9 | |
| Record name | (4-Boc-Aminophenyl)Boronic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40394192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Boc-aminophenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。



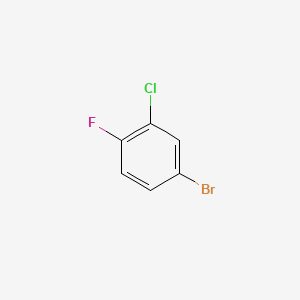




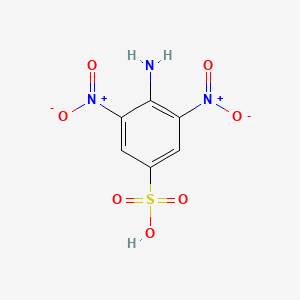
![(8-Benzyl-1,4-dioxa-8-aza-spiro[4.5]dec-6-YL)-methanol](/img/structure/B1273514.png)
